An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl (CAS Number: 58650-11-6)
An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl (CAS Number: 58650-11-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core functionalized with a terminal alkyne group at the 3-position. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the reactive ethynyl group allows for its versatile use as a molecular building block, particularly in the construction of more complex molecules through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). In the realm of drug discovery, the rigid biphenyl scaffold combined with the linear ethynyl linker serves as a valuable pharmacophore for the design of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Ethynyl-1,1'-biphenyl.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 3-Ethynyl-1,1'-biphenyl.
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 58650-11-6 |
| Molecular Formula | C₁₄H₁₀ |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-ethynyl-1,1'-biphenyl |
| Synonyms | 1-Ethynyl-3-phenylbenzene |
| Physical Form | Solid or liquid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Purity (Typical) | ≥95% |
Table 2: Spectroscopic Data
Note: The following spectroscopic data is based on closely related structures and predictive models. Actual experimental values may vary slightly.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~7.30-7.70 (m, 9H, Ar-H), δ ~3.10 (s, 1H, C≡C-H) |
| ¹³C NMR (CDCl₃) | δ ~141.0, 140.5, 132.0, 129.0, 128.5, 128.0, 127.5, 127.0, 122.0 (Ar-C), δ ~94.0 (Ar-C≡C), δ ~83.0 (Ar-C≡C-H) |
| FTIR (cm⁻¹) | ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~3100-3000 (Ar C-H stretch), ~1600, 1480, 1450 (Ar C=C stretch) |
| Mass Spectrometry (EI) | m/z 178 (M⁺) |
Synthesis of 3-Ethynyl-1,1'-biphenyl
The most common and efficient method for the synthesis of 3-Ethynyl-1,1'-biphenyl is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.
Representative Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 3-Ethynyl-1,1'-biphenyl from 3-bromobiphenyl and ethynyltrimethylsilane, followed by deprotection.
Materials:
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3-Bromobiphenyl
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Ethynyltrimethylsilane (TMSA)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Tetrahydrofuran (THF), anhydrous
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Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Coupling Reaction:
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To a dry, argon-purged Schlenk flask, add 3-bromobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Add anhydrous THF and triethylamine (2.0 eq).
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To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
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Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Work-up and Deprotection:
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Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
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Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Dissolve the crude trimethylsilyl-protected product in THF.
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Add TBAF solution (1.1 eq) and stir at room temperature for 1-2 hours.
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Quench the reaction with water and extract with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Ethynyl-1,1'-biphenyl as a pure compound.
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Reaction Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.
Applications in Drug Discovery
The 3-ethynyl-1,1'-biphenyl scaffold is a privileged structure in modern drug design, particularly for the development of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate ATP from binding and thus inhibiting the enzyme's activity. The 3-ethynyl-1,1'-biphenyl moiety is well-suited for this purpose:
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Biphenyl Core: The biphenyl group can form favorable hydrophobic and van der Waals interactions within the largely hydrophobic ATP-binding pocket.
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Ethynyl Linker: The rigid, linear ethynyl group acts as a spacer, projecting other functional groups into specific regions of the ATP-binding site to form key interactions, such as hydrogen bonds with the hinge region of the kinase.
A prime example of a kinase family targeted by inhibitors with similar structural motifs is the BCR-ABL kinase, which is a driver of chronic myeloid leukemia (CML).
Involvement in the BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Inhibitors designed using scaffolds like 3-ethynyl-1,1'-biphenyl can block the kinase activity of BCR-ABL, thereby shutting down these pro-cancerous signals.
Safety Information
3-Ethynyl-1,1'-biphenyl should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
3-Ethynyl-1,1'-biphenyl is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and development. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne group make it an attractive starting material for creating complex molecular architectures. For medicinal chemists, the ethynyl-biphenyl scaffold provides a robust platform for the design of potent and selective kinase inhibitors, offering a promising avenue for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. As research into targeted therapies continues to expand, the utility of 3-Ethynyl-1,1'-biphenyl and its derivatives is likely to grow.
